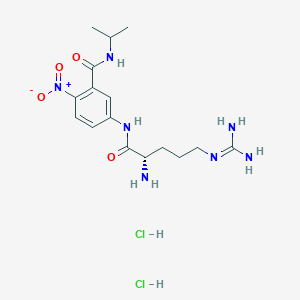

H-L-Arg-anbaipr 2hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-nitro-N-propan-2-ylbenzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N7O4.2ClH/c1-9(2)21-14(24)11-8-10(5-6-13(11)23(26)27)22-15(25)12(17)4-3-7-20-16(18)19;;/h5-6,8-9,12H,3-4,7,17H2,1-2H3,(H,21,24)(H,22,25)(H4,18,19,20);2*1H/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEZTIATXYGZJU-LTCKWSDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27Cl2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: H-L-Arg-anbaipr 2HCl

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Identification

H-L-Arg-anbaipr 2HCl, identified by the CAS Number 1272755-10-8, is a synthetic compound with significant potential in biochemical and pharmaceutical research.[1][2][3][4] Its systematic name is (S)-5-(2-Amino-5-((diaminomethylidene)amino)pentanamido)-N-isopropyl-2-nitrobenzamide Dihydrochloride.[4] It is also referred to as L-Arginine-[4-nitro-3-(carboxy-iso-propyl amid)-phenyl] ester dihydrochloride.[3]

This compound is a derivative of the amino acid L-arginine and is characterized by the presence of an amino-nitrobenzoic acid isopropylamide (anbaipr) moiety. It is typically supplied as a white to light yellow crystalline powder with a purity of at least 99%.[1][3]

| Property | Value | Reference |

| CAS Number | 1272755-10-8 | [1][2][3][4] |

| Chemical Name | (S)-5-(2-Amino-5-((diaminomethylidene)amino)pentanamido)-N-isopropyl-2-nitrobenzamide Dihydrochloride | [4] |

| Synonym | L-Arginine-[4-nitro-3-(carboxy-iso-propyl amid)-phenyl] ester dihydrochloride, H-L-Arg-ANBAiPr*2HCl | [1][3] |

| Molecular Formula | C₁₆H₂₅N₇O₄·2HCl | [1][3] |

| Molecular Weight | 452.3 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Purity | ≥ 99% (HPLC, TLC) | [3] |

| Optical Rotation | [a]D20 = 61 - 66 º (C=0.6 in H₂O) | [3] |

| Storage Conditions | 2-8°C | [1] |

Biological Activity and Applications

This compound is recognized for its role as an enzyme substrate and its potential applications in pharmaceutical research.[5] Its primary areas of investigation include:

-

Nitric Oxide Production: The compound is explored for its potential to enhance the production of nitric oxide (NO), a critical signaling molecule in various physiological processes, including cardiovascular regulation.[3]

-

Biochemical Research: It serves as a substrate in studies of metabolic pathways involving amino acids, offering insights into cellular functions and the mechanisms of disease.[3]

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published in publicly available literature, a general workflow for its use as an enzyme substrate can be inferred. The following represents a logical experimental approach.

General Enzyme Substrate Assay Workflow

Caption: A generalized workflow for utilizing this compound in an enzyme assay.

Potential Signaling Pathway Involvement

Given its application in research related to nitric oxide production, a plausible signaling pathway for this compound's effects could involve its interaction with nitric oxide synthase (NOS) enzymes. As a derivative of L-arginine, a primary substrate for NOS, it may act as a substrate or modulator of this pathway.

References

An In-depth Technical Guide to L-Arginine 7-amido-4-methylcoumarin dihydrochloride

This technical guide provides a comprehensive overview of L-Arginine 7-amido-4-methylcoumarin dihydrochloride, a key fluorogenic substrate utilized in biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document details the compound's structure, physicochemical properties, and its primary applications, with a focus on its role in enzyme activity assays.

Introduction

L-Arginine 7-amido-4-methylcoumarin (Arg-AMC) dihydrochloride is a specialized chemical compound that links the amino acid L-arginine to a fluorescent coumarin derivative. This molecular arrangement makes it a highly sensitive tool for detecting the activity of specific proteolytic enzymes. In its intact form, the coumarin group is non-fluorescent. However, upon enzymatic cleavage of the amide bond linking it to arginine, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The resulting fluorescence can be quantitatively measured, providing a direct indication of enzyme activity.

This compound is particularly valuable as a substrate for certain cysteine proteases, most notably cathepsin H.[1] Its utility extends to high-throughput screening (HTS) for enzyme inhibitors, making it a valuable reagent in drug discovery and development.

Chemical Structure and Physicochemical Properties

The chemical structure of L-Arginine 7-amido-4-methylcoumarin dihydrochloride consists of an L-arginine residue connected via an amide linkage to the 7-amino group of 4-methylcoumarin. The dihydrochloride salt form enhances its solubility in aqueous solutions.

Physicochemical Data

The quantitative properties of L-Arginine 7-amido-4-methylcoumarin dihydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 113712-08-6 | [1] |

| Molecular Formula | C₁₆H₂₁N₅O₃·2HCl | [1] |

| Molecular Weight | 404.3 g/mol | |

| Appearance | White to light brown crystalline powder | |

| Melting Point | 269-273 °C | |

| Purity | ≥99% (HPLC) | |

| Optical Rotation | [α]²⁰/D = +88 ± 2º (c=1 in 1N HCl) | |

| Solubility | Soluble in acetic acid:water (1:1) at 50 mg/mL. May also be dissolved in DMSO. | |

| Storage Temperature | -20°C to -15°C, protect from light. | [1] |

Principle of Fluorogenic Assay

The core application of L-Arginine 7-amido-4-methylcoumarin dihydrochloride is in fluorometric enzyme assays. The underlying principle is the enzymatic hydrolysis of a non-fluorescent substrate to yield a fluorescent product. This process allows for real-time monitoring of enzyme kinetics.

Caption: General workflow of an enzyme assay using a fluorogenic substrate.

Experimental Protocol: Cathepsin H Activity Assay

This section provides a detailed methodology for a typical fluorometric assay to determine the activity of Cathepsin H using L-Arginine 7-amido-4-methylcoumarin dihydrochloride as the substrate.

Required Materials

-

Enzyme: Purified or recombinant Cathepsin H

-

Substrate: L-Arginine 7-amido-4-methylcoumarin dihydrochloride (Arg-AMC)

-

Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM L-cysteine, pH 5.5. (Note: L-cysteine should be added fresh before use to activate the enzyme).

-

Solvent: Dimethyl sulfoxide (DMSO) for stock solution of the substrate.

-

Standard: 7-Amino-4-methylcoumarin (AMC) for calibration curve.

-

Instrumentation: Fluorescence microplate reader capable of excitation at ~355 nm and emission detection at ~460 nm.

-

Hardware: 96-well black microplates (for low fluorescence background).

Reagent Preparation

-

Assay Buffer Preparation:

-

Prepare a solution of 20 mM sodium acetate and 1 mM EDTA.

-

Adjust the pH to 5.5 using acetic acid or NaOH.

-

Immediately before starting the assay, add L-cysteine to a final concentration of 5 mM. This reducing agent is crucial for the activity of cysteine proteases like Cathepsin H.

-

-

Substrate Stock Solution:

-

Prepare a 10 mM stock solution of Arg-AMC in DMSO.

-

Store this stock solution at -20°C, protected from light.

-

-

Enzyme Solution:

-

Dilute the Cathepsin H enzyme to the desired concentration in the freshly prepared, complete Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/mL range.

-

Pre-incubate the enzyme solution in the Assay Buffer for at least 15-30 minutes at room temperature to ensure full activation of the active site cysteine.

-

-

AMC Standard Curve:

-

Prepare a stock solution of AMC in DMSO.

-

Perform a serial dilution in Assay Buffer to generate a standard curve (e.g., from 0 µM to 50 µM). This curve will be used to convert relative fluorescence units (RFU) to the amount of product formed (moles).

-

Assay Procedure

-

Standard Curve:

-

Add 100 µL of each AMC standard dilution to separate wells of the 96-well plate.

-

-

Enzyme Reaction:

-

To the experimental wells, add 50 µL of the diluted, pre-activated Cathepsin H enzyme solution.

-

Include control wells:

-

Negative Control (No Enzyme): 50 µL of Assay Buffer without enzyme.

-

Inhibitor Control (if applicable): 50 µL of enzyme pre-incubated with a known inhibitor.

-

-

To initiate the reaction, add 50 µL of a working solution of the Arg-AMC substrate (e.g., 20 µM in Assay Buffer, for a final concentration of 10 µM).

-

-

Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity (RFU) over time (kinetic mode) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm. The readings should be taken at regular intervals (e.g., every 60 seconds) for a period of 15-30 minutes.

-

Data Analysis

-

Standard Curve: Plot the fluorescence values of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU/µM).

-

Enzyme Activity:

-

For each enzyme reaction, determine the rate of increase in fluorescence (V = ΔRFU/Δtime).

-

Convert this rate into the rate of product formation using the slope from the standard curve:

-

Rate (µM/min) = V (RFU/min) / Slope (RFU/µM)

-

-

Enzyme activity can then be expressed in units, where one unit is defined as the amount of enzyme that liberates 1 nmol of AMC per minute under the specified assay conditions.

-

Caption: A streamlined workflow for the Cathepsin H enzymatic assay.

References

In-depth Technical Guide on the Mechanism of Action of H-L-Arg-anbaipr 2HCl

Notice: Information regarding the specific mechanism of action, signaling pathways, and quantitative experimental data for H-L-Arg-anbaipr 2HCl is not available in the public domain. The following guide is based on the limited information from chemical suppliers and general biochemical principles related to similar compounds.

Introduction

This compound, chemically known as Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride, is a peptide derivative.[1][2] Its structure suggests potential applications in biochemical assays, particularly as an enzyme substrate.[2] The presence of an arginine residue indicates a possible interaction with enzymes that recognize arginine, such as certain proteases. The nitrobenzoic acid component often serves as a chromogenic or fluorogenic leaving group, allowing for the spectrophotometric or fluorometric quantification of enzyme activity.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride | [1] |

| Synonyms | H-L-Arg-ANBAiPr*2HCl, 5-(L-Arginylamido)-N-isopropyl-2-nitrobenzamide dihydrochloride | [1] |

| CAS Number | 1272755-10-8 | [1] |

| Molecular Formula | C₁₆H₂₅N₇O₄·2HCl | [1] |

| Molecular Weight | 379.42 g/mol (base) + 72.9 g/mol (2HCl) | [1] |

| Purity | ≥99% | [1] |

| Storage Temperature | 2-8°C | [1] |

Postulated Mechanism of Action

Given its chemical structure, this compound is likely utilized as a chromogenic substrate for proteases that cleave after an arginine residue. The proposed mechanism of action is as follows:

-

Enzyme Binding: The arginine residue of this compound binds to the active site of a specific protease (e.g., trypsin, thrombin, or other serine proteases).

-

Peptide Bond Cleavage: The enzyme catalyzes the hydrolysis of the amide bond between the arginine residue and the 5-amino-2-nitrobenzoic acid isopropylamide moiety.

-

Release of Chromophore: Upon cleavage, the 5-amino-2-nitrobenzoic acid isopropylamide is released. This molecule, or a subsequent product, is chromogenic, meaning it absorbs light at a specific wavelength.

-

Spectrophotometric Detection: The increase in absorbance at a characteristic wavelength is directly proportional to the amount of released chromophore, and thus to the enzymatic activity.

This proposed mechanism is visualized in the logical relationship diagram below.

Caption: Postulated workflow for using this compound as a protease substrate.

Potential Signaling Pathway Interactions

Without specific experimental data, any discussion of signaling pathway involvement remains speculative. However, if this compound or its cleavage products interact with cellular components, they could potentially modulate pathways regulated by proteases. For instance, Protease-Activated Receptors (PARs) are a family of G-protein coupled receptors activated by proteolytic cleavage. If a protease targeted by this compound is involved in PAR activation, the compound could indirectly influence these pathways.

A hypothetical signaling pathway involving a protease that could be assayed by this substrate is depicted below.

Caption: Hypothetical protease-activated receptor (PAR) signaling pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, a general protocol for a protease assay using a chromogenic substrate would typically involve the following steps:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a buffer solution appropriate for the protease being assayed (e.g., Tris-HCl or PBS at a specific pH).

-

Prepare a solution of the purified protease of interest at a known concentration.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the this compound substrate to the wells to a final desired concentration.

-

Initiate the reaction by adding the protease solution to the wells. Include control wells without the enzyme (substrate blank) and without the substrate (enzyme blank).

-

Incubate the plate at a constant temperature (e.g., 37°C).

-

-

Data Acquisition:

-

Measure the absorbance of the wells at regular time intervals using a microplate reader. The specific wavelength for detection would need to be determined experimentally based on the absorption spectrum of the released chromophore.

-

-

Data Analysis:

-

Subtract the blank readings from the experimental readings.

-

Plot the absorbance as a function of time. The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the chromophore, c is the concentration of the product, and l is the path length.

-

Conclusion

This compound is a chemical compound with characteristics that strongly suggest its use as a chromogenic substrate for arginine-specific proteases. While detailed studies on its mechanism of action and specific applications are not currently available in the public literature, its utility in biochemical and pharmacological research can be inferred from its structure. Further experimental validation is required to determine its precise enzymatic targets, kinetic parameters, and potential modulatory effects on cellular signaling pathways. Researchers interested in this compound are encouraged to perform initial characterization studies to establish its suitability for their specific applications.

References

An In-depth Technical Guide to the Discovery, Synthesis, and Characterization of Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride" is not documented in publicly available scientific literature. This guide is a scientifically-grounded, hypothetical exploration of its potential discovery, synthesis, and characterization based on the known properties of its constituent chemical moieties. The experimental data presented is illustrative.

Introduction: Rationale for Discovery

The discovery of novel therapeutic agents often involves the strategic combination of chemical entities with known biological activities to create a new molecule with enhanced properties. The conceptual design of Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride is rooted in the synergistic potential of its two primary components: the protease inhibitor scaffold provided by 5-amino-2-nitrobenzoic acid and the cell-penetrating capabilities conferred by the L-arginine residue.

-

5-Amino-2-nitrobenzoic Acid (ANBA): This molecule is a known inhibitor of serine proteases, including trypsin, chymotrypsin, and elastase.[1] Its utility as a pharmaceutical intermediate is well-established, offering a versatile platform for creating more complex active pharmaceutical ingredients (APIs).[2]

-

L-Arginine: This positively charged amino acid is a key component of many cell-penetrating peptides (CPPs).[3] The guanidinium group of arginine facilitates the translocation of molecules across the cell membrane, making it an effective moiety for enhancing the intracellular delivery of therapeutic cargo.[3]

The central hypothesis for the development of this compound is that by covalently linking L-arginine to an amide derivative of ANBA, the resulting conjugate would exhibit improved cellular uptake, thereby delivering the protease-inhibiting warhead to intracellular targets that would otherwise be inaccessible to the parent ANBA molecule. This strategy is particularly relevant for targeting intracellular proteases implicated in various disease pathologies.

Proposed Synthesis and Characterization

The synthesis of Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride would proceed through a multi-step chemical process involving standard organic chemistry and peptide coupling techniques.

Experimental Protocol: Synthesis Pathway

Step 1: Synthesis of 5-amino-2-nitro-N-isopropylbenzamide

-

Activation: Dissolve 5-amino-2-nitrobenzoic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM).

-

Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and an activator such as N-Hydroxysuccinimide (NHS) (1.1 eq).

-

Stir the reaction mixture at room temperature for 1 hour to form the activated NHS ester.

-

Amination: Add isopropylamine (1.2 eq) to the reaction mixture.

-

Allow the reaction to proceed for 12-18 hours at room temperature.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Step 2: Peptide Coupling with Protected Arginine

-

Dissolve the purified 5-amino-2-nitro-N-isopropylbenzamide (1.0 eq) and a protected arginine derivative, such as Boc-Arg(Pbf)-OH (1.1 eq), in DCM.

-

Add a peptide coupling reagent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq), and a base like Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature for 24 hours.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer, filter, and concentrate. Purify the coupled product by column chromatography.

Step 3: Deprotection and Salt Formation

-

Dissolve the purified, protected conjugate in a solution of Trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM) to remove both the Boc (tert-Butoxycarbonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting groups.

-

Stir for 2-4 hours at room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA.

-

Salt Formation: Dissolve the resulting oil in a minimal amount of methanol and add a solution of HCl in diethyl ether (2.0 eq) to precipitate the dihydrochloride salt.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product, Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride.

Proposed Synthesis Workflow Diagram

Caption: Proposed multi-step synthesis of the target compound.

Characterization Data

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

| Analysis | Expected Result | Purpose |

| ¹H NMR | Peaks corresponding to arginine, isopropyl, and substituted benzene protons. | Structural Confirmation |

| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. | Structural Confirmation |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the free base. | Molecular Weight Verification |

| HPLC | Single major peak with >95% purity. | Purity Assessment |

Hypothetical Biological Activity and Mechanism of Action

The primary biological rationale for this compound is to function as a cell-permeable protease inhibitor.

In Vitro Protease Inhibition

Enzymatic assays would be performed to determine the inhibitory potency of the compound against a panel of serine proteases.

| Target Protease | IC₅₀ (nM) - Hypothetical |

| Trypsin | 150 |

| Chymotrypsin | 450 |

| Elastase | 800 |

| Intracellular Protease X | 95 |

Cell Permeability Assay

To validate the role of the arginine moiety, a cell permeability assay (e.g., using a Caco-2 cell monolayer) would be conducted.

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) - Hypothetical |

| ANBA Isopropylamide | 0.2 |

| Arg-ANBA Isopropylamide | 5.8 |

Proposed Mechanism of Action

The proposed mechanism involves a two-stage process: cellular entry followed by intracellular target engagement.

Caption: Proposed mechanism: cellular entry and protease inhibition.

Conclusion and Future Directions

The conceptual framework for Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride presents a promising strategy for developing cell-permeable protease inhibitors. By leveraging the cell-penetrating properties of arginine, the therapeutic potential of a known protease inhibitor scaffold can be expanded to address intracellular targets.

Future research would involve the actual synthesis and rigorous biological evaluation of the compound. This would include comprehensive profiling against a wider panel of proteases, assessment of metabolic stability, in vivo pharmacokinetic studies, and evaluation in relevant disease models to validate its therapeutic efficacy. This guide provides the foundational blueprint for such a research and development program.

References

In-depth Technical Guide: Fluorescent Properties of H-L-Arg-anbaipr 2hcl

Executive Summary

This technical guide addresses the fluorescent properties of the chemical compound H-L-Arg-anbaipr 2hcl, also known by its chemical name Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride. A thorough review of publicly available scientific literature and chemical databases has been conducted to assemble a comprehensive overview of this molecule's fluorescent characteristics, including its excitation and emission spectra, quantum yield, and fluorescence lifetime. This report is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Given the absence of specific quantitative data, this guide will proceed by outlining the general principles and methodologies relevant to the characterization of a novel fluorescent compound. It will also provide a theoretical framework based on the known fluorescent properties of structurally related molecules, specifically those containing the 5-amino-2-nitrobenzoic acid moiety, which is the likely fluorophore in this compound.

Theoretical Fluorescent Properties and a Proposed Signaling Pathway

The structure of this compound suggests it may function as a fluorogenic substrate for certain proteases. The L-Arginine residue provides a recognition site for enzymes that cleave after arginine. Upon enzymatic cleavage of the amide bond linking arginine to the 5-amino-2-nitrobenzoic acid isopropylamide (anbaipr) group, a significant change in the fluorescence of the anbaipr moiety would be expected. This is a common mechanism for creating "turn-on" fluorescent probes for enzyme activity.

Proposed Signaling Pathway for Protease Detection

The following diagram illustrates a hypothetical signaling pathway where this compound is used as a fluorogenic substrate for a protease.

Caption: Hypothetical enzymatic cleavage of this compound by a protease, leading to the release of a fluorescent product.

Quantitative Data Summary

As no specific experimental data for this compound has been found, the following table is presented as a template for researchers to populate as they conduct their own characterization of this compound.

| Fluorescent Property | Expected Value/Range (Theoretical) | Experimental Value | Reference |

| Excitation Maximum (λex) | 400-450 nm | Data not available | |

| Emission Maximum (λem) | 480-550 nm | Data not available | |

| Quantum Yield (Φ) | 0.1 - 0.5 | Data not available | |

| Fluorescence Lifetime (τ) | 1-10 ns | Data not available | |

| Molar Extinction Coefficient (ε) | >10,000 M⁻¹cm⁻¹ | Data not available |

Detailed Experimental Protocols

The following are generalized, yet detailed, experimental protocols for determining the key fluorescent properties of a compound like this compound.

Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths at which the compound absorbs and emits light.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol)

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent (typically in the micromolar range).

-

To measure the emission spectrum, set the excitation wavelength (e.g., start at 350 nm) and scan a range of emission wavelengths (e.g., 370-700 nm).

-

Identify the wavelength of maximum emission.

-

To measure the excitation spectrum, set the emission monochromator to the determined emission maximum and scan a range of excitation wavelengths (e.g., 250-500 nm).

-

The wavelength of maximum intensity in the excitation spectrum is the excitation maximum.

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of the fluorescence process.

Materials:

-

This compound solution of known absorbance

-

A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard, with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength for both sample and standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Materials:

-

This compound solution

-

Time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer

Procedure:

-

Prepare a deoxygenated solution of the sample.

-

Excite the sample with a pulsed light source (e.g., a laser diode).

-

Measure the decay of the fluorescence intensity over time.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing the fluorescent properties of a novel compound.

Caption: A standard workflow for the characterization of a fluorescent compound.

Conclusion

While specific fluorescent data for this compound is not currently available in published literature, this guide provides the necessary theoretical framework and experimental protocols for its characterization. The compound's structure strongly suggests its potential as a fluorogenic protease substrate. The provided methodologies and diagrams offer a roadmap for researchers to empirically determine its fluorescent properties and explore its applications in biological and pharmaceutical research. It is recommended that any future work on this compound begins with the fundamental characterization outlined in this document.

In-depth Technical Guide: Enzyme Kinetics of H-L-Arg-anbaipr 2HCl

Disclaimer: Following a comprehensive search, no publicly available scientific literature or data was found regarding the specific enzyme kinetics, mechanism of action, or detailed experimental protocols for H-L-Arg-anbaipr 2HCl (Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride).

To fulfill the user's request for a detailed technical guide, this document will use Argatroban , a well-characterized direct thrombin inhibitor, as a representative example. Argatroban's established mechanism and available data will serve to illustrate the expected content and structure of a technical whitepaper on an enzyme inhibitor.

Introduction to Argatroban: A Direct Thrombin Inhibitor

Argatroban is a synthetic direct thrombin inhibitor, derived from L-arginine. It is a potent and highly selective anticoagulant that functions by directly binding to the active site of thrombin, thereby inhibiting its enzymatic activity.[1] This inhibition is independent of antithrombin III, a key differentiator from heparin-based anticoagulants.[2] Argatroban is primarily used in clinical settings for the prophylaxis and treatment of thrombosis, particularly in patients with heparin-induced thrombocytopenia (HIT).[2][3]

Mechanism of Action

Argatroban exerts its anticoagulant effect by reversibly binding to the catalytic site of both free and clot-bound thrombin.[1][2] Thrombin is a critical serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the mesh of a blood clot.[4] By inhibiting thrombin, Argatroban effectively blocks this conversion and subsequent clot formation. It also inhibits thrombin-induced activation of clotting factors V, VIII, and XIII, and platelet aggregation.[1]

Signaling Pathway: Inhibition of the Coagulation Cascade by Argatroban

Caption: Argatroban directly inhibits Thrombin (Factor IIa), a key enzyme in the common pathway of the coagulation cascade.

Enzyme Kinetics and Pharmacokinetics

While specific enzyme kinetic parameters like Ki for Argatroban are determined in detailed biochemical assays, the clinical effects and dosing are guided by its pharmacokinetic and pharmacodynamic properties.

Table 1: Pharmacokinetic Properties of Argatroban

| Parameter | Value | Reference |

| Administration | Intravenous | [1] |

| Onset of Action | Rapid | [2] |

| Peak Effect | 1-3 hours | [2] |

| Protein Binding | ~54% | [1] |

| Metabolism | Hepatic (CYP3A4/5) | [1] |

| Excretion | Primarily in bile | [1] |

| Antidote | None | [2] |

Experimental Protocols

The following is a representative protocol for a chromogenic substrate-based in vitro assay to determine the inhibitory activity of a compound like Argatroban on thrombin.

Protocol 1: Thrombin Inhibition Chromogenic Assay

Objective: To determine the IC50 value of a test compound against human α-thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl with NaCl and PEG)

-

Test compound (e.g., Argatroban)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Mixture: In each well of a 96-well plate, add the assay buffer, the test compound at various concentrations, and human α-thrombin. Allow for a pre-incubation period (e.g., 15 minutes at 37°C) to permit the binding of the inhibitor to the enzyme.

-

Initiate Reaction: Add the chromogenic substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at a specific wavelength (e.g., 405 nm) over time. The rate of color development is proportional to the thrombin activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.

-

Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Experimental Workflow Diagram

Caption: A typical workflow for an in vitro chromogenic assay to determine the IC50 of a thrombin inhibitor.

Conclusion

While specific data for this compound remains elusive, the example of Argatroban demonstrates the comprehensive information required for a thorough technical guide on an enzyme inhibitor. This includes a detailed understanding of its mechanism of action, its pharmacokinetic profile, and standardized experimental protocols to quantify its inhibitory activity. Further research into this compound would be necessary to populate a similar guide with its specific data.

References

In-depth Technical Guide: (S)-5-(2-Amino-5-((diaminomethylene)amino)pentanamido)-N-isopropyl-2-nitrobenzamide Dihydrochloride (CAS 1272755-10-8)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

The compound identified by CAS number 1272755-10-8 is chemically known as (S)-5-(2-Amino-5-((diaminomethylene)amino)pentanamido)-N-isopropyl-2-nitrobenzamide Dihydrochloride. It is a complex organic molecule, often available as a dihydrochloride salt to improve its stability and solubility.

Synonyms:

-

L-Arginine-[4-nitro-3-(carboxy-iso-propyl amid)-phenyl] ester dihydrochloride

-

H-L-Arg-ANBAiPr*2HCl

-

Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1272755-10-8 | Multiple Suppliers |

| Molecular Formula | C₁₆H₂₅N₇O₄ · 2HCl | Multiple Suppliers |

| Molecular Weight | 452.34 g/mol | Multiple Suppliers |

| Appearance | White to light yellow crystalline powder | Chem-Impex |

| Purity | ≥99% (HPLC, TLC) | Chem-Impex |

| Optical Rotation | [α]D²⁰ = 61 - 66º (c=0.6 in H₂O) | Chem-Impex |

| Storage Conditions | 0 - 8 °C | Chem-Impex |

Putative Mechanism of Action and Pharmacological Profile

Based on its chemical structure, which incorporates an L-arginine moiety, this compound is postulated to function as a nitric oxide (NO) donor . L-arginine is the natural substrate for nitric oxide synthase (NOS) enzymes, which produce NO, a critical signaling molecule in various physiological processes.

The presence of a nitro group on the benzamide ring further suggests a potential for NO release, possibly through enzymatic or chemical reduction. The ester linkage may be designed to enhance cell permeability and bioavailability, allowing the compound to serve as a precursor for bioactive molecules within target tissues.

Potential Pharmacological Effects:

-

Vasodilation: As a potential NO donor, the compound could induce relaxation of vascular smooth muscle, leading to vasodilation and increased blood flow. This makes it a candidate for research in cardiovascular conditions.

-

Neuromodulation: Nitric oxide plays a role as a neurotransmitter in the central and peripheral nervous systems.

-

Immunomodulation: NO is involved in the inflammatory response and host defense mechanisms.

Signaling Pathway Hypothesis:

The primary signaling pathway likely influenced by this compound is the Nitric Oxide pathway .

Caption: Proposed mechanism of action via the nitric oxide signaling pathway.

Experimental Protocols

Detailed experimental protocols for CAS 1272755-10-8 are not publicly available. However, based on its putative function as a nitric oxide donor, the following experimental workflows would be appropriate for its investigation.

Workflow for Assessing Nitric Oxide Donor Properties:

Caption: Experimental workflow for evaluating nitric oxide donor capabilities.

Quantitative Data

There is currently a notable absence of publicly available quantitative data for CAS 1272755-10-8, such as IC₅₀, EC₅₀, or Kᵢ values, from peer-reviewed studies. The primary sources of information are chemical suppliers, which do not provide such detailed biological activity data.

Table 2: Summary of Available Quantitative Information

| Parameter | Value | Method | Source |

| Purity | ≥99% | HPLC, TLC | Chem-Impex |

| Optical Rotation | 61 - 66º | Polarimetry (c=0.6 in H₂O) | Chem-Impex |

Research Applications and Future Directions

Given its chemical structure and hypothesized mechanism of action, (S)-5-(2-Amino-5-((diaminomethylene)amino)pentanamido)-N-isopropyl-2-nitrobenzamide Dihydrochloride holds potential as a research tool in the following areas:

-

Cardiovascular Research: Investigating its effects on blood pressure, endothelial function, and platelet aggregation.

-

Neuroscience: Exploring its role in neurotransmission and its potential neuroprotective or neurotoxic effects.

-

Drug Discovery: Serving as a lead compound or a molecular probe for the development of novel therapeutics targeting the nitric oxide pathway.

Future research should focus on a comprehensive characterization of its physicochemical properties, a detailed elucidation of its mechanism of NO release, and a thorough evaluation of its pharmacological and toxicological profile in both in vitro and in vivo models.

Conclusion

(S)-5-(2-Amino-5-((diaminomethylene)amino)pentanamido)-N-isopropyl-2-nitrobenzamide Dihydrochloride (CAS 1272755-10-8) is a compound of interest for researchers in pharmacology and drug development due to its potential as a nitric oxide donor. While basic chemical information is available, a significant gap exists in the public domain regarding its detailed physicochemical properties, experimental protocols, and quantitative biological data. The information presented in this guide is based on the available data from chemical suppliers and logical inference from its chemical structure. Further empirical studies are essential to fully characterize this compound and validate its potential therapeutic applications.

Literature Review: H-L-Arg-anbaipr 2HCl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Arg-anbaipr 2HCl, chemically known as L-Arginine, N-(4-amino-1,2,3,4-tetrahydro-2-naphthalenyl)-, is a synthetic compound derived from the amino acid L-arginine. It is also referred to in some commercial sources as L-Arginine 7-amido-4-methylcoumarin dihydrochloride, although this appears to describe a different chemical structure and is likely an error in nomenclature in those sources. The primary structure of interest for this review is based on the tetrahydro-naphthalenyl moiety. This molecule has garnered attention for its potential biological activities, primarily as a substrate for various enzymes. This review synthesizes the available, albeit limited, public information on this compound, focusing on its chemical identity, biological interactions, and potential applications.

Due to the sparse and often inconsistent data in publicly accessible domains, this whitepaper serves to consolidate what is known and to highlight the areas requiring further investigation.

Chemical Identification and Properties

| Identifier | Value |

| Compound Name | This compound |

| Systematic Name | L-Arginine, N-(4-amino-1,2,3,4-tetrahydro-2-naphthalenyl)-, dihydrochloride |

| CAS Number | 1272755-10-8 |

Note: The above data is based on information from chemical suppliers and has not been independently verified through published experimental studies.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily described as being a substrate for various enzymes.[1] This suggests its potential use as a tool compound in biochemical assays to characterize enzyme kinetics, screen for inhibitors, or as a fluorescent probe if the "anbaipr" moiety is a fluorophore like 7-amido-4-methylcoumarin.

Given its L-Arginine base, it is hypothesized to interact with enzymes that recognize Arginine, such as:

-

Proteases: Specifically, serine proteases like trypsin, which cleave after basic amino acid residues.

-

Nitric Oxide Synthases (NOS): As L-Arginine is the substrate for NOS, this derivative could potentially act as a competitive inhibitor or a modulator.

-

Arginases: Enzymes that hydrolyze L-Arginine.

A proposed logical workflow for investigating the interaction of this compound with a target enzyme is outlined below.

References

Methodological & Application

Application Note and Protocol: H-L-Arg-anbaipr 2HCl Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for a fluorogenic enzyme assay utilizing the synthetic substrate H-L-Arg-anbaipr 2HCl. This substrate is a derivative of L-arginine, designed for the sensitive detection of protease activity. The principle of the assay is based on the enzymatic cleavage of the bond between the arginine residue and the anbaipr (a hypothetical fluorophore) moiety. Upon cleavage by a protease, the anbaipr is released, resulting in a measurable increase in fluorescence intensity. This assay is suitable for the kinetic analysis of proteases that recognize and cleave after arginine residues, and for the high-throughput screening of potential enzyme inhibitors.

The assay's reliance on a fluorogenic substrate offers high sensitivity, allowing for the detection of low levels of enzyme activity.[1] The protocol is optimized for a 96-well plate format, but can be adapted for other formats, including 384-well plates or cuvettes.

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Purified protease of interest

-

Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.2)[2]

-

Enzyme Dilution Buffer (compatible with the protease of interest)

-

Protease inhibitors (for negative controls)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with appropriate excitation and emission filters

-

Multichannel pipette

-

Adhesive plate seals

Reagent Preparation

-

Assay Buffer: Prepare a solution of 25 mM Tris-HCl, 150 mM NaCl, with the pH adjusted to 7.2.[2] This buffer can be stored at 4°C for several weeks.

-

Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or ultrapure water) to create a high-concentration stock solution (e.g., 10 mM). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Substrate Working Solution: On the day of the experiment, dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined experimentally but is typically in the range of 1-100 µM.

-

Enzyme Solution: Prepare a stock solution of the purified protease in a suitable buffer. On the day of the experiment, dilute the enzyme to the desired working concentration in cold Enzyme Dilution Buffer. The optimal enzyme concentration will depend on the specific activity of the protease and should be determined empirically to ensure linear reaction kinetics over the desired time course.

Enzyme Assay Procedure

-

Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well black microplate. Include wells for blanks (no enzyme), negative controls (enzyme with inhibitor), and test samples.

-

Enzyme Addition: Add 25 µL of the diluted enzyme solution to the appropriate wells. For blank wells, add 25 µL of Enzyme Dilution Buffer.

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the Substrate Working Solution to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes. Use excitation and emission wavelengths appropriate for the anbaipr fluorophore. If the specific wavelengths are unknown, they should be determined experimentally using a spectrophotometer.

-

Data Analysis: For each time point, subtract the fluorescence of the blank wells from the fluorescence of the sample wells. The rate of the reaction is determined by plotting the change in fluorescence over time and calculating the slope of the linear portion of the curve.

Data Presentation

The following table summarizes typical concentrations and conditions for the this compound enzyme assay. These values should be optimized for each specific protease and experimental setup.

| Parameter | Recommended Range | Notes |

| Substrate Concentration | 1 - 100 µM | The optimal concentration is typically at or near the Km value of the enzyme for the substrate. |

| Enzyme Concentration | 1 - 100 ng/well | Should be adjusted to ensure a linear reaction rate for the duration of the assay. |

| Incubation Temperature | 25 - 37°C | The optimal temperature will depend on the specific enzyme being assayed. |

| Incubation Time | 15 - 60 minutes | Should be within the linear range of the reaction. |

| Assay Buffer pH | 7.0 - 8.5 | The optimal pH will depend on the specific enzyme. |

| Excitation Wavelength (Ex) | To be determined empirically | Dependent on the spectral properties of the anbaipr fluorophore. |

| Emission Wavelength (Em) | To be determined empirically | Dependent on the spectral properties of the anbaipr fluorophore. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the this compound enzyme assay.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway involving a protease activated by receptor binding.

References

Application Notes and Protocols for H-L-Arg-anbaipr 2HCl in Fluorescence Microscopy

For Research Use Only.

Introduction

H-L-Arg-anbaipr 2HCl (L-Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride) is a fluorogenic substrate designed for the detection of specific protease activity within cellular systems using fluorescence microscopy. The probe consists of an L-Arginine residue linked to a quenched fluorophore, 5-amino-2-nitrobenzoic acid isopropylamide. In its intact state, the molecule exhibits minimal fluorescence. Upon enzymatic cleavage of the amide bond C-terminal to the arginine residue, the highly fluorescent 5-amino-2-nitrobenzoic acid isopropylamide is released. The resulting increase in fluorescence intensity can be visualized and quantified, providing a sensitive measure of enzymatic activity in live or fixed cells.

The specificity of this compound is determined by the protease's preference for cleaving at arginine residues. This makes it a potential tool for studying various biological processes where such proteases are active, including but not limited to apoptosis, inflammation, and cellular signaling.

Principle of Action

The fundamental principle behind this compound is the enzyme-mediated release of a fluorescent reporter. The non-fluorescent substrate passively diffuses across the cell membrane. In the presence of the target protease, the substrate is hydrolyzed, liberating the fluorescent component. The accumulation of the fluorescent product within the cell or a specific subcellular compartment allows for the imaging of protease activity.

Quantitative Data Summary

Due to the limited availability of published data for this compound, the following table summarizes the estimated and recommended parameters based on its chemical structure and analogy to similar fluorogenic substrates. Researchers are strongly encouraged to perform initial experiments to determine the optimal conditions for their specific application.

| Parameter | Recommended Value | Notes |

| Molecular Formula | C₁₆H₂₅N₇O₄·2HCl | |

| Molecular Weight | 452.33 g/mol | |

| Purity | >95% | |

| Form | Lyophilized solid | |

| Solubility | Soluble in DMSO or DMF | Prepare a concentrated stock solution. |

| Excitation Wavelength (λex) | ~340 nm (estimated) | To be determined empirically. |

| Emission Wavelength (λem) | ~420 nm (estimated) | To be determined empirically. |

| Extinction Coefficient (ε) | To be determined | |

| Quantum Yield (Φ) | To be determined | |

| Stock Solution Concentration | 1-10 mM in DMSO | Store at -20°C, protected from light. |

| Working Concentration | 1-10 µM | Optimize for cell type and experimental conditions. |

| Incubation Time | 30-60 minutes | Optimize for desired signal-to-noise ratio. |

| Incubation Temperature | 37°C |

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution (10 mM):

-

Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

-

Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For example, to a vial containing 1 mg of the probe (MW = 452.33 g/mol ), add 221 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

-

-

Cell Culture Medium:

-

Use the appropriate complete cell culture medium for your cell line.

-

-

Imaging Buffer:

-

A buffered saline solution such as Hanks' Balanced Salt Solution (HBSS) or a phenol red-free medium is recommended for fluorescence imaging to reduce background fluorescence.

-

Live-Cell Imaging Protocol

This protocol is a general guideline for staining adherent cells. Modifications may be necessary for suspension cells or specific experimental designs.

-

Cell Seeding:

-

Seed cells in a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) at a density that will result in 50-70% confluency at the time of the experiment.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are ready for the experiment.

-

-

Preparation of Staining Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in pre-warmed (37°C) cell culture medium or imaging buffer to the desired working concentration (typically 1-10 µM). It is recommended to test a range of concentrations to find the optimal one for your cell type.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Gently wash the cells once with pre-warmed imaging buffer.

-

Add the staining solution to the cells and ensure the entire surface is covered.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed imaging buffer to remove any excess, unhydrolyzed probe.

-

-

Fluorescence Microscopy:

-

Immediately proceed with imaging the cells using a fluorescence microscope equipped with a suitable filter set for DAPI or other UV-excitable dyes (estimated λex/λem: ~340 nm / ~420 nm).

-

Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

-

Include appropriate controls in your experiment:

-

Unstained cells: To assess background autofluorescence.

-

Vehicle control: Cells treated with the same concentration of DMSO used for the probe dilution.

-

Positive control (optional): Cells treated with a known inducer of the target protease activity.

-

Negative control (optional): Cells pre-treated with a specific inhibitor of the target protease.

-

-

Visualizations

Experimental Workflow

Caption: A generalized workflow for using this compound in live-cell fluorescence microscopy.

Hypothetical Signaling Pathway

Caption: A hypothetical pathway showing the activation of an arginine-specific caspase leading to the cleavage of this compound.

Application Notes and Protocols for H-L-Arg-anbaipr 2HCl in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Arg-anbaipr 2HCl (Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride) is a chromogenic substrate designed for the high-throughput screening (HTS) of serine protease activity. Its chemical structure incorporates an arginine residue, making it a target for proteases that exhibit trypsin-like specificity, cleaving at the C-terminal side of arginine or lysine. Upon enzymatic cleavage of the amide bond, the 5-amino-2-nitrobenzoic acid isopropylamide (anbaipr) moiety is released, resulting in a detectable color change. This property allows for a simple and robust "mix-and-read" assay format suitable for automated HTS workflows aimed at identifying novel protease inhibitors.

Mechanism of Action

The fundamental principle of the assay is the enzymatic hydrolysis of the peptide bond between the arginine residue and the anbaipr group. In the intact substrate, the chromogenic properties of the anbaipr moiety are minimal. However, upon cleavage by a target protease, the free anbaipr is released into the solution, leading to an increase in absorbance at a specific wavelength. The rate of this color change is directly proportional to the enzyme's activity, enabling the quantitative assessment of protease function and the identification of inhibitory compounds.

Caption: Enzymatic cleavage of this compound by a serine protease.

Data Presentation

| Parameter | Representative Value | Description |

| Enzyme Concentration | 1 - 10 nM | The optimal enzyme concentration should be determined to yield a robust signal within a linear range. |

| Substrate Concentration | 10 - 100 µM | Ideally, the substrate concentration should be at or near the Michaelis constant (Km) for the enzyme. |

| Michaelis Constant (Km) | 20 - 200 µM | A measure of the substrate's affinity for the enzyme. |

| Maximum Velocity (Vmax) | 0.1 - 1.0 mOD/min | The maximum rate of the enzymatic reaction under the given conditions. |

| Z' Factor | ≥ 0.5 | A statistical parameter used to assess the quality of an HTS assay. A value ≥ 0.5 is considered excellent. |

| Signal-to-Background | > 3 | The ratio of the signal in the presence of an active enzyme to the signal in its absence. |

| IC50 of Control Inhibitor | Varies | The half-maximal inhibitory concentration of a known inhibitor should be determined for assay validation. |

Experimental Protocols

I. Primary High-Throughput Screening Assay for Serine Protease Inhibitors

This protocol is designed for a 384-well microplate format to identify inhibitors of a specific trypsin-like serine protease.

Materials:

-

This compound (Stock solution: 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

-

Target Serine Protease (Stock solution in a suitable buffer)

-

Test Compounds (in DMSO)

-

Positive Control Inhibitor (e.g., Aprotinin, in DMSO)

-

384-well, clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at ~405 nm

Procedure:

-

Compound Plating: Dispense 100 nL of test compounds, positive control inhibitor, and DMSO (negative control) into the appropriate wells of the 384-well plate.

-

Enzyme Preparation: Prepare a working solution of the serine protease in assay buffer to a final concentration that yields a robust signal (e.g., 2X the final desired concentration).

-

Enzyme Addition: Add 10 µL of the enzyme working solution to all wells.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.

-

Substrate Preparation: Prepare a working solution of this compound in assay buffer to a final concentration at or near its Km (e.g., 2X the final desired concentration).

-

Assay Initiation: Add 10 µL of the substrate working solution to all wells to start the enzymatic reaction. The final assay volume is 20 µL.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Data Acquisition: Measure the absorbance of each well at ~405 nm using a microplate reader.

II. Counterscreen for False-Positive Identification

This protocol is essential to eliminate compounds that interfere with the assay readout, such as those that absorb light at the detection wavelength.

Procedure:

-

Follow the same procedure as the primary screen, but in the Enzyme Addition step (Step 3), add 10 µL of assay buffer without the enzyme.

-

Compounds that show a high absorbance in the absence of the enzyme are considered potential false positives and should be flagged for further investigation.

III. Z' Factor Determination for Assay Validation

The Z' factor is a measure of the statistical effect size and is used to quantify the suitability of an HTS assay.

Procedure:

-

In a 384-well plate, designate half of the wells for the positive control (e.g., active enzyme with DMSO) and the other half for the negative control (e.g., enzyme with a known, potent inhibitor at a concentration that gives maximal inhibition).

-

Follow the primary HTS assay protocol.

-

Calculate the Z' factor using the following formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

-

SD_positive = Standard deviation of the positive control

-

SD_negative = Standard deviation of the negative control

-

Mean_positive = Mean of the positive control

-

Mean_negative = Mean of the negative control

-

-

An assay with a Z' factor ≥ 0.5 is considered robust and suitable for HTS.

Visualizations

Caption: High-throughput screening workflow for identifying protease inhibitors.

Caption: A simplified coagulation cascade involving serine proteases.

Application Notes and Protocols: H-L-Arg-anbaipr 2HCl Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Arg-anbaipr 2HCl (L-Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride) is a fluorogenic substrate designed for the sensitive detection of various proteases, including cathepsins and aminopeptidases.[1] Upon enzymatic cleavage of the amide bond, the highly fluorescent product is released, providing a quantitative measure of enzyme activity.[1] Proper preparation of a concentrated stock solution is a critical first step for ensuring accurate, reproducible, and reliable results in subsequent enzymatic assays.

These application notes provide a detailed protocol for the preparation, handling, and storage of an this compound stock solution.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value |

| Synonyms | L-Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride |

| Molecular Formula | C₁₆H₂₅N₇O₄·2HCl |

| Molecular Weight | 452.34 g/mol |

| Form | Lyophilized solid |

| Storage of Solid | 2-8°C[2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. It is recommended to prepare a concentrated stock solution to minimize the volume of solvent added to the final enzymatic assay.

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator

Procedure:

-

Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation of moisture onto the powder.

-

Mass Calculation: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 452.34 g/mol = 4.52 mg

-

Reconstitution: a. Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add the appropriate volume of high-purity DMSO to the tube. c. Close the tube tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution. d. If the powder does not dissolve completely, brief sonication in a water bath may be used to facilitate dissolution.

-

Aliquoting: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Storage: a. Store the aliquots at -20°C or -80°C for long-term storage. b. Protect the stock solution from light to prevent photobleaching of the fluorogenic component.

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Solvent | High-purity DMSO | While the dihydrochloride form suggests aqueous solubility, DMSO is a common solvent for similar peptide-based substrates, ensuring complete dissolution and minimizing hydrolysis. |

| Stock Concentration | 1-10 mM | A 10 mM stock is a common starting point and allows for easy dilution into the final assay buffer. |

| Storage Temperature (Solid) | 2-8°C | As recommended by suppliers.[2] |

| Storage Temperature (Solution) | -20°C or -80°C | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. |

| Light Sensitivity | Yes | Protect from light during storage and handling. |

Visualizations

The following diagrams illustrate the logical workflow for preparing the this compound stock solution and its subsequent use in a typical enzymatic assay.

References

Application Notes and Protocols for H-L-Arg-anbaipr 2HCl in Drug Discovery

Researchers, scientists, and drug development professionals will find herein a summary of the known applications and characteristics of H-L-Arg-anbaipr 2HCl. Due to the limited publicly available data on this specific compound, this document outlines its general use based on information from chemical suppliers and provides a foundational framework for its potential exploration in drug discovery.

Introduction

This compound, chemically known as Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride, is a peptide derivative.[1][2] While detailed studies on its specific applications in drug discovery are not extensively documented in publicly accessible literature, its structural components suggest potential utility as a research tool, particularly as an enzyme substrate.[2] The presence of an arginine residue and a modified nitrobenzoic acid moiety points towards its potential interaction with proteases, a common class of drug targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is aggregated from various chemical suppliers.

| Property | Value | Source |

| Chemical Name | Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride | [1][2] |

| Synonyms | H-L-Arg-ANBAiPr2HCl | [1][2] |

| CAS Number | 1272755-10-8 | [1] |

| Molecular Formula | C₁₆H₂₅N₇O₄2HCl | [1] |

| Molecular Weight | 379.42 g/mol (base) + 72.9 g/mol (2HCl) | [1] |

| Purity | ≥99% | [1] |

| Storage Temperature | 2-8°C | [1] |

Potential Applications in Drug Discovery

Based on its chemical structure, this compound is categorized as an enzyme substrate.[2] This suggests its primary application in drug discovery would be in the development and validation of enzyme assays.

Enzyme Substrate for High-Throughput Screening (HTS)

The nitrobenzoic acid component of the molecule can potentially serve as a chromogenic or fluorogenic reporter group upon cleavage by a target enzyme. This property is highly valuable in HTS campaigns to identify enzyme inhibitors.

Mechanistic Studies of Enzymes

By serving as a substrate, this compound can be used to study the kinetics and mechanism of action of specific enzymes, particularly proteases that recognize and cleave after arginine residues.

Experimental Protocols

The following are generalized protocols that can be adapted for using this compound as an enzyme substrate. Specific buffer conditions, enzyme concentrations, and substrate concentrations will need to be optimized for each specific enzyme target.

General Enzyme Activity Assay Protocol

This protocol outlines a general workflow for assessing enzyme activity using this compound as a substrate.

Caption: General workflow for an enzyme activity assay.

Methodology:

-

Reagent Preparation:

-

Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl).

-

Prepare a stock solution of the target enzyme in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

-

Assay Setup:

-

In a 96-well or 384-well microplate, add the assay buffer.

-

Add the enzyme solution to the wells.

-

For inhibitor screening, add the test compounds at various concentrations.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.

-

-

Reaction Initiation and Detection:

-

Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.

-

Immediately place the microplate in a plate reader.

-

Monitor the change in absorbance or fluorescence at the appropriate wavelength over a set period.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

-

For inhibitor screening, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not documented, a logical diagram can illustrate its potential role in a drug discovery cascade for protease inhibitors.

Caption: Logical flow of this compound in inhibitor discovery.

Conclusion

This compound presents itself as a potential tool for researchers in drug discovery, primarily as a substrate for enzymatic assays. Its utility in high-throughput screening and mechanistic studies of proteases could be significant. However, it is crucial to note the current lack of detailed, peer-reviewed studies on its specific applications. The protocols and conceptual frameworks provided here are intended to serve as a starting point for researchers to explore the potential of this compound in their own discovery pipelines. Further experimental validation is necessary to establish its efficacy and specific use cases.

References

Application Notes and Protocols: Ratiometric Detection Using H-L-Arg-anbaipr 2HCl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of H-L-Arg-anbaipr 2HCl (Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride) as a ratiometric probe for monitoring enzyme activity. This document outlines the potential signaling pathways, experimental workflows, and data presentation for researchers in biochemistry, cell biology, and drug development.

Introduction

This compound is a synthetic amino acid derivative that serves as a substrate for enzymes involved in arginine metabolism. Its unique chemical structure incorporates a fluorophore that exhibits a spectral shift upon enzymatic modification, enabling ratiometric fluorescent detection of enzyme activity. Ratiometric measurements, which are based on the ratio of fluorescence intensities at two different wavelengths, offer a significant advantage over single-wavelength measurements as they are less susceptible to variations in probe concentration, excitation light intensity, and instrument sensitivity. This makes this compound a valuable tool for quantitative and real-time monitoring of enzymatic reactions in complex biological samples.

The primary enzymatic pathways likely to be monitored using this probe are those involving arginase and nitric oxide synthase (NOS), both of which play critical roles in various physiological and pathological processes.

Potential Signaling Pathways

The ratiometric response of this compound is predicated on its enzymatic conversion. Two primary pathways are hypothesized to be the basis for its application in ratiometric detection:

-

Arginase-Mediated Pathway: Arginase is a key enzyme in the urea cycle that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. In this proposed mechanism, this compound acts as a substrate for arginase. The enzymatic cleavage of the guanidino group would induce a change in the electronic properties of the anbaipr (5-amino-2-nitrobenzoic acid isopropylamide) fluorophore, leading to a shift in its emission spectrum. This allows for the ratiometric determination of arginase activity by monitoring the ratio of the fluorescence of the product to that of the substrate.

-

Nitric Oxide Synthase (NOS)-Mediated Pathway: Nitric oxide synthases are a family of enzymes that catalyze the oxidation of L-arginine to L-citrulline and nitric oxide (NO). It is proposed that this compound can also serve as a substrate for NOS. The enzymatic conversion to a citrulline analog and the concomitant production of NO could lead to a change in the fluorescence properties of the probe. This would enable the ratiometric monitoring of NOS activity.

Data Presentation

Quantitative data from experiments using this compound should be summarized for clear comparison. The following tables provide templates for organizing typical experimental results.

Table 1: Spectral Properties of this compound and its Enzymatic Product

| Compound | Excitation Max (nm) | Emission Max 1 (nm) | Emission Max 2 (nm) | Quantum Yield (Φ) |

| This compound (Substrate) | [Enter Value] | [Enter Value] | N/A | [Enter Value] |

| Enzymatic Product | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |

Table 2: Kinetic Parameters of Enzyme Activity with this compound

| Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| Arginase 1 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |

| iNOS | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |

| eNOS | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |

Table 3: Ratiometric Response to Enzyme Concentration

| Enzyme Concentration (nM) | Fluorescence Ratio (Emission Max 2 / Emission Max 1) |

| 0 | [Enter Value] |

| 10 | [Enter Value] |

| 25 | [Enter Value] |

| 50 | [Enter Value] |

| 100 | [Enter Value] |

Experimental Protocols

The following are detailed protocols for the use of this compound in ratiometric enzyme activity assays. These protocols are based on general principles of fluorescence-based enzyme assays and should be optimized for specific experimental conditions.

Protocol 1: In Vitro Ratiometric Assay for Arginase Activity

1. Materials:

- This compound stock solution (1 mM in DMSO)

- Recombinant human Arginase 1

- Arginase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

- 96-well black microplate with a clear bottom

- Fluorescence microplate reader capable of dual-emission measurements

2. Procedure:

- Enzyme Activation: Pre-incubate the arginase enzyme in the assay buffer for 10 minutes at 37°C to ensure manganese activation.

- Reaction Setup: In a 96-well plate, prepare the reaction mixture by adding the following components in order:

- Arginase assay buffer

- Activated Arginase 1 (to achieve a final concentration in the linear range, e.g., 10-100 nM)

- For inhibitor studies, add the inhibitor at desired concentrations and pre-incubate with the enzyme for 15 minutes.

- Initiate Reaction: Add this compound to a final concentration of 10-50 µM to start the reaction. The total reaction volume should be 100-200 µL.

- Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

- Data Acquisition: Measure the fluorescence intensity at two emission wavelengths (to be determined empirically based on the spectral properties of the substrate and product) with a single excitation wavelength. Record the data kinetically over a period of 30-60 minutes.

- Data Analysis: Calculate the ratio of the fluorescence intensity at the product's emission maximum to the fluorescence intensity at the substrate's emission maximum. Determine the initial reaction velocity from the linear portion of the ratiometric signal versus time plot.